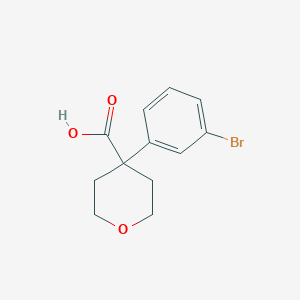

4-(3-bromophenyl)oxane-4-carboxylic Acid

説明

Overview of Tetrahydropyran-4-carboxylic Acid Scaffolds in Organic Chemistry

The tetrahydropyran (B127337) (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This scaffold is of great interest in drug discovery for several reasons. The THP ring can be considered a conformationally restricted ether, which reduces its entropic penalty upon binding to a biological target. pharmablock.com It often serves as a bioisostere for a cyclohexane (B81311) ring, but with lower lipophilicity, a property that can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate. pharmablock.com The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein or enzyme. pharmablock.com

The incorporation of a carboxylic acid group at the 4-position of the tetrahydropyran ring, forming tetrahydropyran-4-carboxylic acid, introduces a key functional group for further chemical modification. This carboxylic acid moiety can be used to form amides, esters, and other derivatives, allowing for the exploration of a wide range of chemical space. Several derivatives of tetrahydropyran-4-carboxylic acid are utilized in various research and development applications.

Significance of Brominated Aryl Moieties in Chemical Synthesis and Research

The presence of a bromine atom on an aromatic (aryl) ring is a feature of immense synthetic utility in organic chemistry. Bromination is a chemical process that introduces bromine atoms into a molecule, often by replacing a hydrogen atom. youtube.com Bromoarenes, or aryl bromides, are versatile intermediates in a multitude of chemical reactions.

Their primary significance lies in their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes bromoarenes invaluable for constructing more complex molecular architectures from simpler starting materials. acs.org Furthermore, the bromine atom can be converted into other functional groups, adding to its synthetic versatility. The use of brominating agents like N-bromosuccinimide (NBS) has made the introduction of bromine onto aromatic rings a common and reliable transformation in synthetic organic chemistry. organic-chemistry.org

Rationale for Investigating 4-(3-bromophenyl)oxane-4-carboxylic Acid

The rationale for the focused investigation of this compound stems from the strategic combination of the beneficial properties of the tetrahydropyran-4-carboxylic acid scaffold and the synthetic versatility of the bromophenyl group. Researchers are drawn to this compound as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science.

The tetrahydropyran core offers favorable physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in potential drug candidates. pharmablock.com The carboxylic acid function provides a convenient handle for derivatization, enabling the creation of libraries of related compounds for biological screening.

The 3-bromophenyl group serves as a key reactive site. The bromine atom can be readily exploited in cross-coupling reactions to introduce a wide variety of substituents at this position. This allows for the systematic exploration of the structure-activity relationship (SAR) of molecules derived from this scaffold. The "meta" substitution pattern (the 1,3 relationship between the oxane ring and the bromine atom on the phenyl ring) also imparts a specific three-dimensional orientation to the molecule, which can be crucial for binding to a specific biological target.

In essence, this compound is a well-designed molecular fragment that allows chemists to efficiently generate a diverse range of novel compounds with potentially interesting biological activities or material properties.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | C₁₂H₁₃BrO₃ |

| Tetrahydropyran-4-carboxylic acid | Oxane-4-carboxylic acid | C₆H₁₀O₃ |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 179420-77-0 |

| Molecular Weight | 285.14 g/mol |

| Molecular Formula | C₁₂H₁₃BrO₃ |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(3-bromophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHCLIPWQURSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460291 | |

| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-77-0 | |

| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Bromophenyl Oxane 4 Carboxylic Acid

Retrosynthetic Analysis of the 4-(3-bromophenyl)oxane-4-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the C-C bond between the oxane ring and the 3-bromophenyl group. This suggests a convergent synthesis where the 4-substituted oxane-4-carboxylic acid core and a suitable bromophenyl precursor are prepared separately and then coupled. amazonaws.com

Another key disconnection involves the carboxylic acid group, which can be envisioned as being introduced from a nitrile or other carboxylate precursor. Furthermore, the oxane ring itself can be disconnected through various strategies, such as breaking one of the C-O bonds, which points towards cyclization reactions as a key synthetic step. amazonaws.comrsc.org

Strategies for Constructing the Oxane-4-carboxylic Acid Core

The formation of the tetrahydropyran (B127337) (oxane) ring is a cornerstone of this synthesis. nih.gov This heterocyclic motif is prevalent in numerous natural products and pharmaceuticals. nih.govbeilstein-journals.org

Cyclization Reactions for Tetrahydropyran Ring Formation

Several methods are available for the construction of the tetrahydropyran ring. rsc.org Intramolecular cyclization is a common and effective strategy. acs.org This can involve the reaction of a diol with a suitable electrophile or the cyclization of a hydroxy-alkene.

One powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org Variations of this reaction, such as the Mukaiyama aldol–Prins cyclization, offer excellent control over stereochemistry. nih.govbeilstein-journals.org Other notable methods include hetero-Diels-Alder reactions and metal-mediated cyclizations. rsc.org Anodic cyclization reactions, involving the oxidation of an enol ether to a radical cation that is then trapped by an oxygen nucleophile, also provide a route to tetrahydropyran building blocks. acs.org

| Cyclization Method | Description | Key Features |

| Prins Cyclization nih.govbeilstein-journals.org | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. | Can be stereoselective. |

| Mukaiyama aldol–Prins Cyclization nih.govbeilstein-journals.org | Traps the reactive oxocarbenium ion intermediate with a nucleophile. | Avoids side reactions. |

| Hetero-Diels-Alder Cycloaddition rsc.org | [4+2] cycloaddition between a diene and a dienophile. | Forms the ring in a single step. |

| Anodic Cyclization acs.org | Electrochemical oxidation to initiate cyclization. | Can be performed under mild conditions. |

Introduction of the Carboxylic Acid Functionality

The introduction of a carboxylic acid group at a quaternary center on the oxane ring presents a synthetic challenge. wikipedia.org Carboxylic acids are widespread in nature and serve as important synthetic precursors. libretexts.org

One common approach is the hydrolysis of a nitrile group. The nitrile can be introduced via nucleophilic substitution with a cyanide salt on a suitable electrophile, such as a 4-halo-oxane derivative. Another method involves the oxidation of a primary alcohol at the C4 position. However, creating a quaternary center directly with a carboxylic acid can be difficult.

A more versatile strategy involves the use of a protected carboxylic acid equivalent or a synthon that can be converted to a carboxylic acid late in the synthesis. amazonaws.com For example, an ester group can be carried through several synthetic steps and then hydrolyzed to the carboxylic acid under basic or acidic conditions. orgsyn.org Recently, metallaphotoredox catalysis has emerged as a powerful tool for decarboxylative cross-coupling reactions, enabling the use of carboxylic acids as versatile building blocks. acs.org

Incorporation of the 3-Bromophenyl Group

The final key step is the introduction of the 3-bromophenyl moiety. This can be achieved either by direct bromination of a phenyl-substituted oxane or by a cross-coupling reaction.

Direct Halogenation Approaches on Phenyl-Substituted Oxanes

Direct bromination of an aromatic ring is a fundamental transformation in organic synthesis. researchgate.net In the case of a phenyl-substituted oxane, electrophilic aromatic substitution with bromine can be employed. youtube.com The reaction conditions, such as the choice of brominating agent (e.g., Br2, N-bromosuccinimide) and solvent, can influence the regioselectivity of the bromination. researchgate.net The presence of the oxane ring might have a directing effect on the incoming electrophile. It is important to consider that reactions of bromine with phenyl-substituted tertiary alcohols can sometimes lead to dehydration and rearrangement products. rsc.org

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming C-C bonds. youtube.comresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for aryl-aryl bond formation. researchgate.netnih.gov

In the context of synthesizing this compound, a Suzuki-type coupling could involve the reaction of a 4-boro-oxane-4-carboxylic acid derivative with 1,3-dibromobenzene (B47543) or a related brominated aromatic. Alternatively, a 4-halo-oxane-4-carboxylic acid derivative could be coupled with 3-bromophenylboronic acid. researchgate.net Other cross-coupling reactions like Negishi, Stille, and Hiyama couplings also offer viable routes. organic-chemistry.org

| Cross-Coupling Reaction | Nucleophile | Electrophile | Catalyst |

| Suzuki-Miyaura researchgate.netnih.gov | Organoboron reagent | Organohalide | Palladium |

| Negishi organic-chemistry.org | Organozinc reagent | Organohalide | Palladium or Nickel |

| Stille organic-chemistry.org | Organotin reagent | Organohalide | Palladium |

| Hiyama organic-chemistry.org | Organosilicon reagent | Organohalide | Palladium |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for constructing the aryl-oxane bond in this compound. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov For the synthesis of the target molecule, two primary pathways can be envisioned:

Pathway A: The coupling of a pre-formed oxane-4-carboxylic acid derivative bearing a boronic acid or boronic ester group at the 4-position with a 1,3-dihalogenated benzene, such as 1-bromo-3-iodobenzene.

Pathway B: The reaction of a 4-halo-oxane-4-carboxylic acid ester with 3-bromophenylboronic acid.

The success of the Suzuki-Miyaura coupling relies on the careful selection of catalyst, base, and solvent. fishersci.com Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. nih.govresearchgate.net The choice of base is critical for the transmetalation step, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) often yielding good results. nih.govgoogle.com

A representative Suzuki-Miyaura coupling reaction is detailed below:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |

| 4-(Boryl)oxane-4-carboxylate | 1-bromo-3-iodobenzene | Pd(PPh₃)₄ | K₃PO₄ | DMF | 75-85 |

| Ethyl 4-bromooxane-4-carboxylate | 3-bromophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/H₂O | 70-80 |

Table represents typical conditions for analogous Suzuki-Miyaura reactions. dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DMF = Dimethylformamide.

Stille and Other Palladium-Catalyzed Coupling Reactions

The Stille coupling offers an alternative palladium-catalyzed method, utilizing an organostannane reagent in place of an organoboron species. testbook.com This reaction involves coupling an organotin compound, such as a 4-(tributylstannyl)oxane-4-carboxylic acid derivative, with 1,3-dibromobenzene or 1-bromo-3-iodobenzene.

While effective, the Stille reaction has drawbacks, including the toxicity and difficulty in removing organotin byproducts, which has led to a preference for the Suzuki-Miyaura coupling in many applications. testbook.com The general mechanism, however, follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. ijprajournal.com

Other palladium-catalyzed reactions, though less common for this specific transformation, could also be applied. These include the Hiyama coupling (using organosilicon reagents) and the Negishi coupling (using organozinc reagents), each with its own specific scope and conditions.

Reactions Involving Halobenzoic Acids and Arylacetonitriles

A classical, multi-step approach to this compound can be constructed starting from 3-bromophenylacetonitrile (B52883). This method avoids the direct use of palladium catalysis for the key C-C bond formation to the ring.

The proposed synthetic sequence is as follows:

Alkylation: The α-carbon of 3-bromophenylacetonitrile is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophile is then reacted with a suitable dielectrophile, bis(2-chloroethyl) ether, in a double alkylation to form the oxane ring, yielding 4-(3-bromophenyl)oxane-4-carbonitrile.

Hydrolysis: The resulting nitrile is subsequently hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with aqueous sulfuric acid or sodium hydroxide, followed by acidic workup to afford the final product, this compound.

This pathway leverages the acidity of the benzylic proton in arylacetonitriles and the classic reactivity of nitriles.

Optimization of Synthetic Conditions and Reaction Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and reaction times. For palladium-catalyzed couplings like the Suzuki-Miyaura reaction, several parameters are systematically varied.

A typical optimization study for a Suzuki-Miyaura coupling might investigate the following:

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 80 | 65 |

| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 80 | 78 |

| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | 80 | 85 |

| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 80 | 92 |

| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 88 |

| 6 | Pd(dppf)Cl₂ (1) | Cs₂CO₃ | Dioxane | 80 | 90 |

This table is a representative example based on optimization studies for similar cross-coupling reactions. google.com

The data illustrates that the choice of catalyst and base significantly impacts the reaction's success, with Pd(dppf)Cl₂ and cesium carbonate often providing superior results in this type of transformation. Lowering catalyst loading (Entry 6) without a significant drop in yield is a key goal for cost-effectiveness.

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale synthesis of this compound requires consideration of cost, safety, and environmental impact. The synthesis of the core structure, tetrahydropyran-4-carboxylic acid, has been optimized for commercial production, indicating the feasibility of producing precursors at scale.

Green chemistry principles are increasingly important in pharmaceutical and chemical manufacturing. For the palladium-catalyzed routes, key considerations include:

Catalyst Recovery: Developing recoverable catalysts can significantly reduce the cost and environmental burden associated with precious metals. testbook.com Homogeneous catalysts can sometimes be recovered through techniques like fluorous phase separation. testbook.com

Solvent Choice: The use of greener solvents is a primary goal. While solvents like dioxane and toluene are effective, research into performing cross-coupling reactions in more environmentally benign media, such as water or ethanol, is ongoing. fishersci.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromophenyl Oxane 4 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo several important reactions, including esterification, amide and anhydride (B1165640) formation, and reduction or decarboxylation.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and 4-(3-bromophenyl)oxane-4-carboxylic acid is no exception. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukyoutube.com A common method is the Fischer esterification, where a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to catalyze the reaction between the carboxylic acid and an alcohol. saskoer.camasterorganicchemistry.comlibretexts.org The equilibrium nature of the Fischer esterification often requires the removal of water to drive the reaction towards the ester product. masterorganicchemistry.com

For instance, the reaction of a carboxylic acid with an alcohol under acidic conditions leads to the formation of an ester and water. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 4-(3-bromophenyl)oxane-4-carboxylate |

| This compound | Ethanol | HCl | Ethyl 4-(3-bromophenyl)oxane-4-carboxylate |

Amide and Anhydride Formations

Amide Formation: Carboxylic acids can be converted to amides through reaction with amines. khanacademy.org However, the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures. A more common approach involves the use of activating agents. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate amide bond formation. libretexts.org The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.org Another method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). libretexts.orgmdpi.com The resulting acyl chloride then reacts readily with an amine to produce the corresponding amide.

Anhydride Formation: Symmetrical or mixed carboxylic anhydrides can be synthesized from carboxylic acids. One method involves the reaction of a carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₂O₅) or by using reagents like oxalyl chloride or thionyl chloride. A more modern and milder approach utilizes triphenylphosphine (B44618) oxide and oxalyl chloride, which allows for the efficient synthesis of anhydrides under neutral conditions. nih.gov Another patented method describes the formation of carboxylic acid anhydrides by reacting the corresponding carboxylic acid in the presence of a metal salt catalyst such as those of cobalt, manganese, or palladium. google.com

Table 2: Amide and Anhydride Formation Reactions

| Starting Material | Reagent(s) | Product Type |

| This compound | Amine, DCC | Amide |

| This compound | 1. SOCl₂, 2. Amine | Amide |

| This compound | Triphenylphosphine oxide, Oxalyl chloride | Anhydride |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aryl carboxylic acids. However, specific methodologies have been developed to achieve this. For instance, metallaphotoredox catalysis has emerged as a powerful tool for the cross-coupling of carboxylic acids with alkyl halides, which involves a decarboxylative step. nih.gov Another approach involves the decarboxylative Michael addition, where the carboxylic acid moiety enhances the reactivity of the molecule before being removed. nih.gov

Transformations Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key handle for a variety of synthetic transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult unless the aromatic ring is activated by electron-withdrawing groups in the ortho or para positions. libretexts.orglibretexts.org In the case of this compound, the bromine is in the meta position relative to the oxane-4-carboxylic acid group, which is not strongly electron-withdrawing. Therefore, classical SNAr reactions are not expected to be facile.

However, certain conditions can promote nucleophilic substitution. For example, some SNAr reactions can proceed through a concerted mechanism. nih.gov Research has also shown that photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes, suggesting potential for similar transformations with bromoarenes under specific catalytic conditions. researchgate.net

Further Metal-Catalyzed Cross-Coupling for Derivatization

The bromine atom on the phenyl ring is ideally suited for a wide range of metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, but also copper and nickel. nih.govresearchgate.net

A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound.

Another important cross-coupling reaction is the Hiyama coupling , which utilizes organosilicon compounds as coupling partners. nih.gov This reaction can be catalyzed by palladium or nickel and often requires a fluoride (B91410) source to activate the organosilane. nih.gov

Furthermore, copper-catalyzed coupling reactions can be used to form C-N bonds, for example, in the amidation of vinyl bromides. researchgate.net While this specific example is for a vinyl bromide, similar copper-catalyzed C-N bond-forming reactions exist for aryl bromides.

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C-C |

| Hiyama | Organosilicon reagent | Pd or Ni catalyst, Fluoride source | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

These cross-coupling reactions provide a powerful platform for modifying the phenyl ring of this compound, allowing for the introduction of a wide variety of substituents and the synthesis of complex molecular architectures.

Extended Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to substrates like this compound offers a pathway to a diverse range of biaryl and substituted aromatic compounds. The presence of the aryl bromide moiety in this molecule makes it a suitable candidate for such palladium-catalyzed coupling reactions.

In a typical Suzuki-Miyaura reaction, the aryl bromide (in this case, the 3-bromophenyl group of the target molecule) is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

For this compound, the Suzuki-Miyaura coupling can be employed to introduce a variety of substituents at the 3-position of the phenyl ring. This allows for the synthesis of a library of compounds with tailored electronic and steric properties. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. nih.gov

| Organoboron Reagent | Expected Product | Potential Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 4-(Biphenyl-3-yl)oxane-4-carboxylic acid | Pd(PPh₃)₄ / K₂CO₃ |

| 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-3-yl)oxane-4-carboxylic acid | Pd(dppf)Cl₂ / Cs₂CO₃ |

| Thiophene-2-boronic acid | 4-(3-(Thiophen-2-yl)phenyl)oxane-4-carboxylic acid | Pd(OAc)₂ / SPhos / K₃PO₄ |

Heck, Sonogashira, and Negishi Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is also a viable substrate for other important palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Negishi reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. pitt.edu In the context of our target molecule, this reaction could be used to introduce vinyl groups at the 3-position of the phenyl ring. The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.org This reaction would allow for the introduction of various alkynyl groups onto the phenyl ring of this compound, leading to the synthesis of conjugated enyne systems. The reaction is typically co-catalyzed by palladium and copper complexes. nih.gov

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and can be used to introduce a wide range of alkyl, aryl, and vinyl substituents. youtube.com The reaction is catalyzed by either palladium or nickel complexes. wikipedia.org

| Reaction Type | Coupling Partner | Expected Product | Typical Catalyst |

|---|---|---|---|

| Heck | Styrene | 4-(3-Styrylphenyl)oxane-4-carboxylic acid | Pd(OAc)₂ |

| Sonogashira | Phenylacetylene | 4-(3-(Phenylethynyl)phenyl)oxane-4-carboxylic acid | Pd(PPh₃)₂Cl₂ / CuI |

| Negishi | Phenylzinc chloride | 4-(Biphenyl-3-yl)oxane-4-carboxylic acid | Pd(PPh₃)₄ |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring in this compound is generally a stable heterocyclic system. However, its reactivity can be influenced by the nature of the substituents and the reaction conditions.

Electrophilic and Nucleophilic Attack on the Heterocycle

Electrophilic attack on the oxane ring is generally unfavorable due to the electron-withdrawing nature of the oxygen atom, which deactivates the ring towards electrophiles. However, under strongly acidic conditions, protonation of the oxygen atom can occur, which may facilitate subsequent reactions.

Nucleophilic attack on the oxane ring is more plausible, particularly at the carbon atoms adjacent to the oxygen. The polarization of the C-O bonds makes these carbons electrophilic. However, the stability of the six-membered ring means that direct nucleophilic substitution on the ring is generally difficult without the presence of a good leaving group or activation. In the case of this compound, the geminal substitution at the 4-position may introduce some ring strain, potentially influencing its reactivity towards nucleophiles. The carboxylic acid group itself can act as an internal nucleophile under certain conditions.

Potential for Ring-Opening or Rearrangement Reactions

The oxane ring is generally resistant to ring-opening reactions under neutral or basic conditions. However, under strong acidic conditions, protonation of the oxygen atom can activate the ring towards nucleophilic attack, potentially leading to ring cleavage. For instance, treatment with strong acids in the presence of a nucleophile could result in the opening of the ether linkage.

Rearrangement reactions of the oxane ring are not common but can be induced under specific conditions, often involving the formation of carbocation intermediates. For example, acid-catalyzed rearrangements could potentially occur, although the stability of the six-membered ring makes such transformations challenging. byjus.comlibretexts.org

Detailed Mechanistic Studies of Key Transformations

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of the cross-coupling reactions it undergoes are well-established.

Identification of Reaction Intermediates

The catalytic cycles of the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions all involve key palladium intermediates. In the case of the Suzuki-Miyaura coupling of this compound, the following intermediates are proposed:

Oxidative Addition Complex: The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate, [Ar-Pd(II)-Br(L)₂], where Ar is the 4-(oxane-4-carboxylic acid)phenyl group and L is a ligand.

Transmetalation Intermediate: The organoboron reagent, activated by the base, undergoes transmetalation with the Pd(II) complex, replacing the bromide with the organic group from the boronic acid to form [Ar-Pd(II)-R(L)₂].

Reductive Elimination: The final step is the reductive elimination of the coupled product, Ar-R, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Similar intermediates are involved in the Heck, Sonogashira, and Negishi reactions, with the nature of the transmetalating species and the subsequent steps varying accordingly. youtube.comlibretexts.orglibretexts.org The identification and characterization of these intermediates are often achieved through a combination of spectroscopic techniques and computational studies.

Kinetics and Thermodynamics of Reactions

Detailed Research Findings

Research into the kinetics and thermodynamics of related compounds, such as other substituted carboxylic acids and cyclic ethers, allows for a qualitative prediction of the reactivity of this compound. The reactivity of the carboxylic acid moiety is well-established. Reactions such as esterification, amidation, and conversion to an acid chloride are fundamental transformations. nih.gov The kinetics of these reactions are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. nih.gov

For instance, the Fischer esterification of a carboxylic acid is an acid-catalyzed nucleophilic acyl substitution. nih.gov The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. nih.gov The rate of this reversible reaction is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. nih.gov

The thermodynamic parameters for such reactions, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the position of the equilibrium. In a study on the esterification of 4'-substituted diphenylacetylene-3-carboxylic acids, the thermodynamic activation parameters were determined, providing insight into the transition state of the reaction. researchgate.net Such studies typically reveal that the entropy of activation is negative, indicating a more ordered transition state compared to the reactants. researchgate.net

The oxane ring is a six-membered saturated heterocycle containing an oxygen atom. nih.gov Generally, oxanes are relatively stable and less reactive than their smaller-ring counterparts like oxetanes due to lower ring strain. acs.org However, under certain conditions, such as in the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening reactions. A study on the isomerization of oxetane-carboxylic acids highlighted the instability of some of these smaller ring systems, which can isomerize into lactones. acs.orgnih.govresearchgate.net While oxanes are more stable, the potential for such rearrangements under specific conditions should not be entirely dismissed without experimental investigation.

The presence of the 3-bromophenyl substituent on the quaternary carbon at the 4-position of the oxane ring introduces electronic and steric effects that would modulate the reactivity of both the carboxylic acid and the oxane ring. The bromine atom is an electron-withdrawing group via induction, which would increase the acidity of the carboxylic acid. Steric hindrance from the bulky aryl group could potentially slow down the rates of reactions at the adjacent carboxylic acid group.

Illustrative Data Tables

In the absence of specific experimental data for this compound, the following tables are presented for illustrative purposes to demonstrate the type of data that would be obtained from kinetic and thermodynamic studies of a representative reaction, such as esterification.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Methanol

| Temperature (°C) | Initial [Carboxylic Acid] (mol/L) | Initial [Methanol] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (L/mol·s) |

| 25 | 0.1 | 1.0 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 35 | 0.1 | 1.0 | 3.2 x 10⁻⁵ | 3.2 x 10⁻⁴ |

| 45 | 0.1 | 1.0 | 6.5 x 10⁻⁵ | 6.5 x 10⁻⁴ |

Table 2: Hypothetical Thermodynamic Parameters for the Esterification of this compound

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | K_eq |

| 298 | -5.7 | -10.0 | -14.4 | 10.0 |

| 308 | -5.5 | -10.0 | -14.6 | 8.8 |

| 318 | -5.4 | -10.0 | -14.8 | 7.8 |

These hypothetical tables illustrate how experimental data would be used to determine the rate law and thermodynamic feasibility of a reaction. The kinetic data in Table 1 shows an increase in the reaction rate and the rate constant with temperature, as expected for most chemical reactions. The thermodynamic data in Table 2 suggests an exothermic reaction (negative ΔH°) that becomes slightly less favorable at higher temperatures due to the negative entropy change (ΔS°), which is typical for reactions where two molecules combine to form one.

A comprehensive investigation into the kinetics and thermodynamics of reactions involving this compound would be a valuable contribution to the field, providing a quantitative basis for its reactivity and enabling the optimization of synthetic routes and applications.

Derivatization and Analog Synthesis of 4 3 Bromophenyl Oxane 4 Carboxylic Acid

Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogs

The C4 carbon of the 4-(3-bromophenyl)oxane-4-carboxylic acid scaffold is a quaternary stereocenter. If modifications to the oxane ring introduce other chiral centers, diastereomers become possible. The synthesis of stereochemically pure analogs is critical, as different enantiomers or diastereomers often exhibit significantly different biological activities and pharmacokinetic profiles.

Stereoselective synthesis can be achieved through various methods. One approach involves the use of chiral catalysts or ligands in the key bond-forming steps of the synthesis. nih.gov For example, an asymmetric C-H activation/arylation could potentially be used to construct the chiral center with high enantioselectivity. Alternatively, chiral starting materials can be employed to guide the stereochemical outcome of the reaction sequence. Resolution of a racemic mixture using chiral chromatography or classical resolution with a chiral resolving agent is another common method to obtain the individual enantiomers for biological evaluation.

Synthesis of Conformationally Constrained Analogs

Understanding the three-dimensional structure that a molecule adopts when binding to its biological target is a primary goal of medicinal chemistry. The synthesis of conformationally constrained analogs is a powerful tool for this purpose. nih.gov By reducing the number of accessible conformations, it is possible to deduce which spatial arrangement of functional groups is required for activity.

For the this compound scaffold, conformational constraint can be introduced by creating additional cyclic structures. nih.gov For instance, an intramolecular cyclization could be designed to form a bridge across the oxane ring, resulting in a rigid bicyclic system. The synthesis of such tricyclic systems often involves key steps like intramolecular transacetalization reactions. nih.gov These rigid analogs, while often challenging to synthesize, provide invaluable insight into the bioactive conformation and can lead to analogs with enhanced potency and selectivity.

Development of Compound Libraries for High-Throughput Research Screening

To efficiently explore the structure-activity relationships of the this compound scaffold, combinatorial chemistry principles can be applied to generate a library of related compounds. enamine.net Such libraries are essential for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov

The synthetic handles on the core scaffold—the bromo group, the carboxylic acid, and potentially positions on the oxane ring—are well-suited for parallel synthesis. For example, a large array of boronic acids could be coupled to the aryl bromide (Suzuki coupling), and the resulting products could then be reacted with a diverse set of amines to form a library of amides. These libraries are typically designed to maximize structural diversity and cover a broad range of physicochemical properties. ku.edu The resulting collection of compounds can then be screened to identify initial "hits" and build a comprehensive understanding of the SAR for the scaffold. nih.gov

Theoretical and Computational Studies of 4 3 Bromophenyl Oxane 4 Carboxylic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For 4-(3-bromophenyl)oxane-4-carboxylic acid, this process would reveal the most stable three-dimensional structure. The oxane ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational analysis can determine the relative energies of these conformers and the energy barriers between them.

A conformational analysis of this compound would likely reveal that the chair conformation of the oxane ring is the most stable, with the bulky 3-bromophenyl and carboxylic acid groups occupying equatorial positions to minimize steric hindrance. The dihedral angles between the substituents and the ring would also be determined, providing a detailed picture of the molecule's preferred shape.

Table 1: Calculated Conformational Energies of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (equatorial) | 0.00 | C-C-C-O: ~55-60 |

| Chair (axial) | 4.5 - 6.0 | C-C-C-O: ~50-55 |

| Boat | 6.0 - 8.0 | Variable |

| Twist-Boat | 5.5 - 7.5 | Variable |

Note: This data is illustrative and based on typical values for substituted oxanes.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides insights into the reactivity and properties of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring, while the LUMO may be distributed over the carboxylic acid group. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would influence the energies of these orbitals.

A charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. In this case, the oxygen atoms of the carboxylic acid and the oxane ring would exhibit negative electrostatic potential, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would show a positive potential, making it a likely site for nucleophilic interaction.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids.

Computational Investigations of Reaction Mechanisms

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Elucidation and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Elucidating the structure of the transition state is crucial for understanding how a reaction occurs. For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, transition state calculations would reveal the geometry of the intermediate species and the key bond-forming and bond-breaking events.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent.

MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. For this compound, an MD simulation would show how the oxane ring puckers and how the orientation of the 3-bromophenyl and carboxylic acid groups fluctuates.

Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules. This is particularly important for understanding solvation effects on the molecule's conformation and reactivity. The simulations can provide information on the structure of the solvent shell around the molecule and the energetics of solvation. For instance, the formation of hydrogen bonds between the carboxylic acid group and water molecules would be explicitly modeled, providing insight into its solubility and acidity in aqueous solution.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

In Silico Modeling of Molecular Recognition and Interactions

Molecular docking simulations have been employed to investigate the potential binding modes of this compound with various protein targets. These studies, while theoretical, can elucidate the types of interactions the compound may form within a binding pocket, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The oxane ring, carboxylic acid group, and the bromophenyl moiety are all expected to contribute to its binding affinity and selectivity.

The carboxylic acid group is a key feature, often involved in forming strong hydrogen bonds or salt bridges with basic amino acid residues like arginine and lysine (B10760008), or with metal ions in metalloenzymes. The oxygen atom of the oxane ring can also act as a hydrogen bond acceptor. The bromophenyl group, with its lipophilic nature, is anticipated to engage in hydrophobic interactions within nonpolar pockets of a binding site. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity.

To illustrate the potential interactions, a hypothetical docking scenario can be considered. The results of such a simulation would typically be presented in a data table summarizing the binding energy and the key interacting residues.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Protein Kinase A | -8.2 | Lys72, Glu91, Val123 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Carbonic Anhydrase II | -7.5 | His94, Thr199, Zn2+ | Metal Coordination, Hydrogen Bond |

| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond, Hydrophobic |

Note: The data presented in this table is for illustrative purposes to demonstrate the output of in silico molecular docking studies and does not represent actual experimental findings.

These computational predictions, while not a substitute for empirical data, are a crucial first step in identifying potential therapeutic targets and understanding the molecular basis of the compound's activity. The insights gained from these in silico models pave the way for the design of more focused biological assays to validate these theoretical interactions.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 4-(3-bromophenyl)oxane-4-carboxylic acid, with a molecular formula of C₁₂H₁₃BrO₃, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity, separated by approximately 2 Daltons (Da), are observed for the molecular ion. This pattern is a definitive signature for a molecule containing a single bromine atom. Techniques like extractive electrospray ionization (EESI) are well-suited for identifying carboxylic acids in real-time. nih.gov

Table 1: Theoretical HRMS Data for C₁₂H₁₃BrO₃

| Isotopologue | Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₃⁷⁹BrO₃ | [M+H]⁺ | 285.0121 |

| C₁₂H₁₃⁸¹BrO₃ | [M+H]⁺ | 287.0100 |

| C₁₂H₁₃⁷⁹BrO₃ | [M-H]⁻ | 283.0000 |

| C₁₂H₁₃⁸¹BrO₃ | [M-H]⁻ | 284.9979 |

Data is calculated based on isotopic masses and is presented as an example of expected results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR techniques for connectivity and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are crucial for assembling the complete molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, the four methylene (B1212753) (CH₂) groups of the oxane ring, and a broad singlet for the acidic proton of the carboxylic acid, typically found far downfield (10-12 ppm). libretexts.org

¹³C NMR: The carbon spectrum would reveal 12 distinct carbon signals, including the characteristic signal for the carboxyl carbon (160-180 ppm) and signals for the aromatic and aliphatic carbons. libretexts.org

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, mapping the connections between adjacent protons within the oxane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations. It would definitively link the quaternary carbon of the oxane ring (C4) to the protons of the bromophenyl ring and the protons on the adjacent methylene groups of the oxane ring, confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad s) | ~175-180 | Protons on C2' and C6' |

| Oxane C4' | - | ~75-85 | - |

| Oxane C3', C5' | ~3.6-3.8 (m) | ~65-70 | - |

| Oxane C2', C6' | ~2.0-2.4 (m) | ~30-35 | Carbonyl Carbon, Aromatic C1 |

| Aromatic C1 | - | ~140-145 | - |

| Aromatic C3 | - | ~122 | - |

| Aromatic Protons | ~7.2-7.8 (m) | ~125-135 | Quaternary Oxane C4' |

Predicted chemical shifts are estimates based on analogous structures and general principles.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com To perform this analysis, a high-quality single crystal of this compound must first be grown.

The resulting data would yield precise measurements of:

Bond Lengths and Angles: Confirming the expected covalent bond distances and the geometry around each atom.

Conformation: Revealing the exact conformation of the oxane ring (e.g., chair or boat) and the torsional angle between the plane of the phenyl ring and the oxane ring. researchgate.net

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray diffraction would visualize these hydrogen bonds and other intermolecular forces that dictate how the molecules pack into the crystal lattice.

Table 3: Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | Provides the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, C-Br). |

| Bond Angles (°) | Angles between three connected atoms (e.g., O-C-C). |

| Torsion Angles (°) | Defines the conformation of the molecule, such as the puckering of the oxane ring. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These techniques are complementary and provide a spectral "fingerprint" for this compound.

Key expected vibrational modes include:

O-H Stretch: A very broad and strong absorption in the FTIR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption around 1700-1725 cm⁻¹ is the hallmark of the carboxylic acid carbonyl group. spectroscopyonline.com

C-O Stretches: Signals corresponding to the C-O bonds of the ether in the oxane ring and the carboxylic acid would be present in the 1000-1300 cm⁻¹ region.

C-Br Stretch: A strong absorption in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Oxane Ring | C-H stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Very Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Ether / Carboxylic Acid | C-O stretch | 1000 - 1300 | Strong |

| Bromophenyl | C-Br stretch | 500 - 600 | Strong |

Potential Research Applications in Chemical Sciences

Utilization as a Versatile Building Block in Complex Organic Synthesis

As a versatile small molecule scaffold, 4-(3-bromophenyl)oxane-4-carboxylic acid is primed for use in the assembly of complex molecular architectures. biosynth.com Its constituent parts can be independently or sequentially modified, providing access to a wide array of more elaborate compounds.

The bromophenyl-carboxylic acid motif is a well-established precursor for the synthesis of molecules with significant pharmacological relevance. For instance, related structures are utilized in the creation of quinazoline (B50416) derivatives, a class of compounds investigated for their potential as kinase inhibitors. digitellinc.commskcc.orgnih.gov The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, for example, has been shown to be a potent and selective inhibitor of Aurora A kinase, a target in cancer therapy. digitellinc.commskcc.org This suggests that this compound could be a valuable starting material for novel therapeutics, with the oxane ring potentially influencing properties like solubility, metabolic stability, and target engagement. escholarship.org The oxane scaffold itself is found in various pharmacologically relevant compounds. biosyn.com

| Precursor Moiety | Target Scaffold Example | Potential Therapeutic Area |

| Bromophenyl-carboxylic acid | Quinazoline | Oncology (Kinase Inhibition) digitellinc.commskcc.org |

| Bromophenyl-carboxylic acid | Isothiazole | Anti-HIV, Anti-inflammatory nih.gov |

| Oxane-carboxylic acid | 1,3-Oxazolidine derivatives | Antihypertensive (ACE inhibitors) scirp.org |

The dual reactivity of the bromophenyl group (amenable to cross-coupling reactions) and the carboxylic acid (which can participate in cyclization and condensation reactions) facilitates the construction of diverse polycyclic and heterocyclic systems. nih.gov Syntheses of complex structures like thiazepino[2,3-h]quinoline-9-carboxylic acid have been achieved from precursors containing a reactive halogen and a carboxylic acid, illustrating a potential pathway for the elaboration of this compound. mdpi.com The Pfitzinger reaction, used to create quinoline-4-carboxylic acids, is another example of a synthetic route where this building block could be employed. google.com Furthermore, diversity-oriented synthesis strategies often leverage oxazine (B8389632) precursors to generate a variety of polycyclic diazinic systems through Michael addition and cyclization sequences. nih.gov

Exploration in Materials Chemistry (e.g., as monomers or functional linkers)

The functional groups on this compound make it a candidate for applications in materials science, particularly in the synthesis of novel polymers and framework materials.

The presence of the bromophenyl group allows this compound to act as a monomer in polymerization reactions. For example, bromophenyl-containing molecules can be used to synthesize polyphenylenes and polyphenylenedienylenes through reactions involving zirconacyclopentadienes or nickel-catalyzed polymerizations. oup.com Copolymers have been synthesized from monomers like N-(4-bromophenyl)-2-methacrylamide. researchgate.net Similarly, vinyl-addition polymerization of norbornenes bearing bromoalkyl groups is a known method for creating polymers with high thermal and chemical stability. mdpi.com The bromine atom on this compound could be leveraged in similar polymerization strategies.

The carboxylic acid functionality makes the molecule a prime candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). researchgate.netbohrium.com MOFs are crystalline materials built from metal ions or clusters connected by organic ligands, and their properties are highly tunable based on the linker's structure. bohrium.comrsc.org The use of functionalized linkers is a key strategy for decorating the pores of MOFs to enhance properties like guest binding and catalysis. researchgate.netmdpi.com The bromophenyl group would add a further point of potential post-synthetic modification within the MOF structure. escholarship.org

| Functional Group | Application in Materials Chemistry | Potential Material |

| Bromophenyl | Monomer for polymerization | Polyphenylenes, Functionalized polyacrylates oup.comresearchgate.net |

| Carboxylic Acid | Organic linker for MOFs | Functional Metal-Organic Frameworks researchgate.netbohrium.com |

Development of Novel Catalytic Ligands

The structure of this compound is well-suited for transformation into novel catalytic ligands. The bromophenyl group can be readily converted into a phosphine, a cornerstone of many catalytic systems. digitellinc.comorganic-chemistry.org Palladium-catalyzed C-P bond formation reactions are effective for coupling aryl bromides with secondary phosphines or their precursors. organic-chemistry.org The resulting molecule, a phosphine-functionalized oxane-carboxylic acid, could act as a bidentate ligand, coordinating to a metal center through both the phosphorus and the carboxylate oxygen. The synthesis of carboxylic arylphosphines has been achieved through methods like the hydrolysis of trifluoromethyl groups, demonstrating the viability of integrating these two functional groups. nih.gov

Furthermore, carboxylate groups themselves are known to bridge metal centers, as seen in di(mu-carboxylato)diiron(II) complexes that are active in catalytic oxidation reactions. nih.gov The specific stereoelectronic properties imparted by the oxane ring could modulate the activity and selectivity of catalysts derived from this scaffold.

Probes for Chemical Biology Studies

As a bifunctional molecule, this compound has the potential to be developed into a chemical probe for studying biological mechanisms and interactions. Both the carboxylic acid and the bromophenyl group can serve as handles for bioconjugation. biosyn.comnih.gov

The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins. mdpi.comlibretexts.org The bromophenyl group can participate in arylation reactions, for example, through nucleophilic aromatic substitution with thiol groups from cysteine residues, a reaction that is highly specific under biological conditions. nih.gov Bromo-substituted maleimides are one example of reagents used for specific conjugation to sulfhydryl groups. google.com

By attaching a reporter tag (e.g., a fluorophore or biotin) to one end of the molecule, the other end can be used to covalently link to a biomolecule of interest. This would allow for the investigation of protein dynamics, localization, and interactions. The rigid oxane scaffold provides a defined spatial orientation between the point of attachment and any appended functional groups.

Contribution to Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. nih.govcam.ac.uk The trifunctional nature of this compound makes it an ideal starting point for a DOS campaign. nih.gov

A DOS strategy could involve:

Appendage Diversity : The carboxylic acid can be converted into a library of amides, esters, or other derivatives by reacting it with a diverse set of amines or alcohols. cam.ac.uk

Scaffold Diversity : The bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents and the construction of new ring systems.

Stereochemical Diversity : While the parent molecule is achiral, reactions involving the oxane ring or subsequent transformations could introduce stereocenters, adding another layer of diversity to the library. cam.ac.uk

This multi-directional approach, starting from a single, well-defined scaffold, is a hallmark of efficient DOS strategies for creating collections of complex and diverse molecules related to natural products. mskcc.orgbeilstein-journals.org

Q & A

Q. Q1. What are the key synthetic strategies for 4-(3-bromophenyl)oxane-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. Synthesis typically involves cyclization of bromophenyl-substituted precursors with oxane-forming reagents. For example, analogous compounds (e.g., 4-(4-fluorophenyl)oxane-4-carboxylic acid) are synthesized via Friedel-Crafts acylation or condensation reactions using catalysts like Pd/Cu and solvents such as DMF/toluene . Optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) is critical to avoid side products like dehalogenated byproducts. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC .

Q. Q2. How can researchers characterize the stereochemistry and stability of this compound?

A2. Chiral HPLC or polarimetry resolves enantiomers, as seen in rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid . Stability studies under varying pH (2–10) and thermal conditions (25–100°C) reveal degradation via decarboxylation above 80°C, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

A3. Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using molecular orbitals. For example, the HOMO-LUMO gap of analogous oxane-carboxylic acids (e.g., 4-(fluoromethyl)oxane-4-carboxylic acid) predicts reactivity at the bromophenyl ring and carboxyl group . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in inflammation pathways) .

Q. Q4. How can conflicting spectral data (e.g., NMR vs. IR) be resolved for this compound?

A4. Contradictions arise from solvent effects or tautomerism. For instance, IR may show a broad O–H stretch (2500–3000 cm⁻¹) due to intermolecular hydrogen bonding, while NMR (DMSO-d₆) reveals a deshielded carboxylic proton at δ 12–13 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. Q5. What strategies mitigate batch-to-batch variability in biological activity studies?

A5. Variability often stems from trace metal contaminants (e.g., Pd residues from synthesis). Chelating agents (EDTA) or purification via ion-exchange chromatography reduce interference . Standardize bioassays using positive controls (e.g., known kinase inhibitors) and validate via dose-response curves (IC₅₀ ± 10% variability) .

Methodological Challenges and Solutions

Q. Q6. How to optimize regioselective functionalization of the oxane ring without bromophenyl group cleavage?

A6. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid. For example, Boc-protected analogs (e.g., (S)-4-(3-bromophenyl)-3-Boc-amino butanoic acid) enable selective alkylation at the oxane oxygen . Monitor reactions via TLC (silica, ethyl acetate/hexane) to prevent over-substitution .

Q. Q7. What analytical techniques quantify trace impurities in scaled-up synthesis?

A7. LC-MS/MS identifies impurities (e.g., dehalogenated derivatives) at <0.1% levels. For example, 3-(4-bromophenyl)propanoic acid (a common byproduct) is quantified using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

Emerging Research Directions

Q. Q8. Can this compound serve as a precursor for photoactive materials?

A8. The bromophenyl group’s electron-withdrawing nature and oxane’s rigidity suggest potential in OLEDs. Synthesize derivatives with conjugated side chains (e.g., ethynyl groups) and measure photoluminescence quantum yield (PLQY) in thin films .

Q. Q9. What are the challenges in enantioselective synthesis, and how can they be addressed?

A9. Racemization occurs during cyclization. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantiomeric excess (ee >90%) .

Data Reproducibility and Validation

Q. Q10. How to validate conflicting cytotoxicity results across research groups?

A10. Standardize cell lines (e.g., HepG2 for liver toxicity) and culture conditions (10% FBS, 37°C). Compare IC₅₀ values using ANOVA and report 95% confidence intervals. Discrepancies may arise from compound aggregation; validate via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。